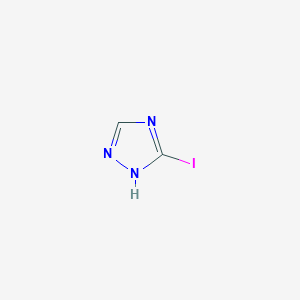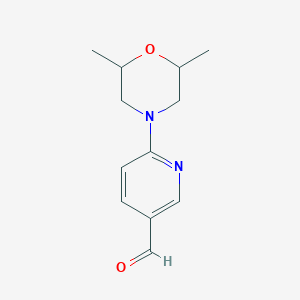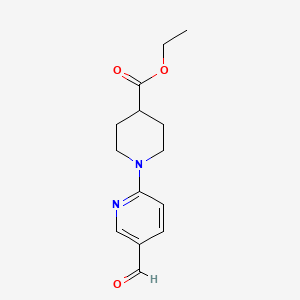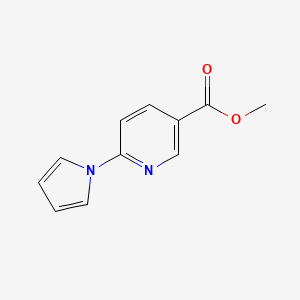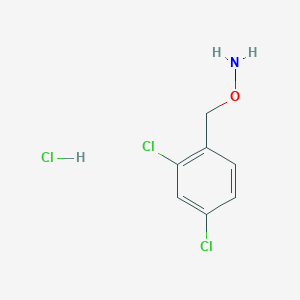
methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
説明
The compound of interest, methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, is a derivative that falls within the broader class of 1,2,4-triazole compounds. These compounds are known for their diverse biological activities, including antifungal, antidepressant, and anticancer properties. The presence of a 1,2,4-triazole core in the molecule is often associated with significant pharmacological action, as seen in well-known drugs like anastrozole and letrozole .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions including condensation, chlorination, and esterification processes. For instance, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was synthesized through such a sequence of reactions, starting from 1H-1,2,4-triazol and involving recrystallization to obtain the single crystal for structure confirmation . Similarly, the synthesis of other triazole derivatives often involves the use of various reagents and catalysts to achieve the desired esterification and to introduce specific functional groups .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction, IR, 1H NMR, and 13C NMR spectroscopy. For example, the crystal structure of a methyl ester derivative was confirmed by X-ray analysis , and the structure of another triazole compound was determined using X-ray single-crystal determination . These analyses provide detailed information about the geometric parameters and the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including hydrolysis, which can lead to the formation of new compounds. For instance, 2-methyl-4-acylamino-5-cyano-2H-1,2,3-triazole was formed by the hydrolysis of one of the cyano groups of 2-methyl-4,5-dicyano-2H-1,2,3-triazole . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential applications in pharmaceuticals and other fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as melting points, elemental composition, and solubility, are characterized using various analytical techniques. The thermal stability and kinetic parameters of these compounds can be investigated using techniques like TG–DSC . Additionally, the study of their spectroscopic properties, including IR and NMR spectra, provides insights into the functional groups present and the purity of the synthesized compounds .
科学的研究の応用
1. Anticancer Agents
- Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents. The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
- Methods of Application: The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .
- Results: Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line .
2. Antimicrobial Agents
- Application Summary: Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines .
- Methods of Application: The synthesized compounds were screened for their antimicrobial activities .
- Results: Some of the synthesized compounds were found to possess good or moderate activities against the test microorganisms .
3. Antibacterial Agents
- Application Summary: Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
- Methods of Application: The antibacterial activity of these compounds is evaluated using various in vitro assays .
- Results: Derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with pyrrolidinyl and diethylamino methyl substituents at the N-2 position were the most active against Bacillus subtilis (MICs: 31.25 μg/mL), which was comparable to cefuroxime, and 2-fold more potent than ampicillin .
4. Synthesis of Itraconazole
- Application Summary: Certain 1,2,4-triazole derivatives are used as intermediates in the synthesis of Itraconazole, a widely used antifungal medication .
- Methods of Application: The specific synthetic pathway would depend on the exact structure of the 1,2,4-triazole derivative being used .
- Results: The successful synthesis of Itraconazole using these intermediates has been demonstrated .
5. Antibacterial Drugs
- Application Summary: Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
- Methods of Application: The antibacterial activity of these compounds is evaluated using various in vitro assays .
- Results: Derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with pyrrolidinyl and diethylamino methyl substituents at the N-2 position were the most active against Bacillus subtilis (MICs: 31.25 μg/mL), which was comparable to cefuroxime, and 2-fold more potent than ampicillin .
6. Synthesis of Itraconazole
- Application Summary: Certain 1,2,4-triazole derivatives are used as intermediates in the synthesis of Itraconazole, a widely used antifungal medication .
- Methods of Application: The specific synthetic pathway would depend on the exact structure of the 1,2,4-triazole derivative being used .
- Results: The successful synthesis of Itraconazole using these intermediates has been demonstrated .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,6(11)12-3)10-5-8-4-9-10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMRGLWXNLKKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245122 | |
| Record name | Methyl α,α-dimethyl-1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate | |
CAS RN |
885949-78-0 | |
| Record name | Methyl α,α-dimethyl-1H-1,2,4-triazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α,α-dimethyl-1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)
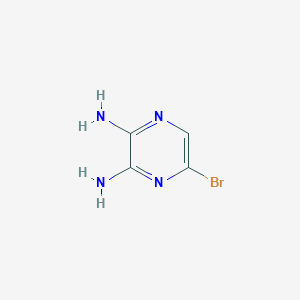
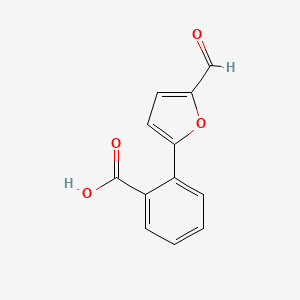
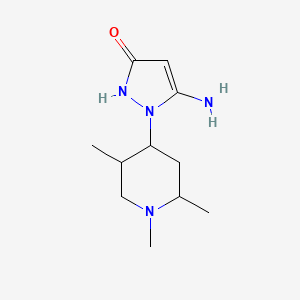
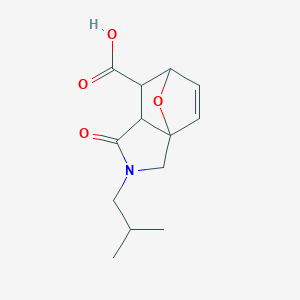
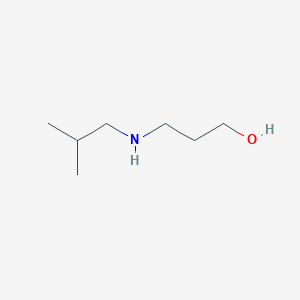
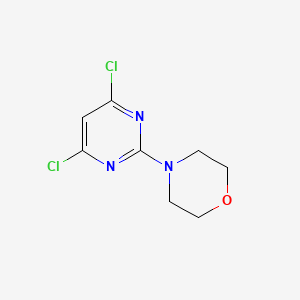
![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)
